molecular formula C39H64N5NaO8 B10818415 MMAF sodium

MMAF sodium

Cat. No.: B10818415
M. Wt: 753.9 g/mol
InChI Key: LGMDBXMBHWLORJ-KMYLZLQDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Monomethylauristatin F sodium, commonly referred to as MMAF sodium, is a synthetic antineoplastic agent. It is a potent inhibitor of tubulin polymerization, which makes it an effective agent in disrupting cell division. This compound is widely used as a cytotoxic component in antibody-drug conjugates, which are designed to deliver the drug specifically to cancer cells, thereby minimizing damage to healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monomethylauristatin F sodium involves multiple steps, starting from the basic building blocks of amino acids. The process typically includes the protection of functional groups, coupling reactions to form peptide bonds, and deprotection steps to yield the final product. One of the key steps in the synthesis is the coupling of the N-terminal amino group with a phenylalanine derivative .

Industrial Production Methods

Industrial production of Monomethylauristatin F sodium involves large-scale peptide synthesis techniques. These methods are optimized to ensure high yield and purity of the final product. The process includes solid-phase peptide synthesis, where the peptide chain is assembled on a solid support, followed by cleavage and purification steps .

Chemical Reactions Analysis

Types of Reactions

Monomethylauristatin F sodium primarily undergoes reactions typical of peptides, including hydrolysis, oxidation, and reduction. It is also involved in conjugation reactions when used in antibody-drug conjugates .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include smaller peptide fragments from hydrolysis, oxidized peptides from oxidation reactions, and reduced peptides from reduction reactions .

Scientific Research Applications

Monomethylauristatin F sodium has a wide range of applications in scientific research:

Mechanism of Action

Monomethylauristatin F sodium exerts its effects by inhibiting the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical for cell division, and their disruption leads to cell cycle arrest and apoptosis (programmed cell death). The compound is often linked to an antibody that specifically targets cancer cells, ensuring that the drug accumulates in these cells and exerts its cytotoxic effects .

Comparison with Similar Compounds

Monomethylauristatin F sodium is often compared with Monomethylauristatin E, another auristatin derivative. Both compounds inhibit tubulin polymerization, but Monomethylauristatin F sodium has a charged C-terminal phenylalanine, which makes it less permeable to cell membranes compared to Monomethylauristatin E. This difference in cell permeability results in distinct pharmacokinetic and pharmacodynamic profiles .

Similar Compounds

Properties

IUPAC Name

sodium;(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65N5O8.Na/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);/q;+1/p-1/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMDBXMBHWLORJ-KMYLZLQDSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H64N5NaO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

753.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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